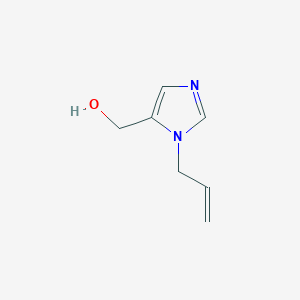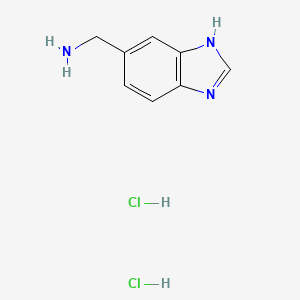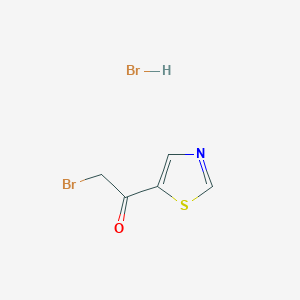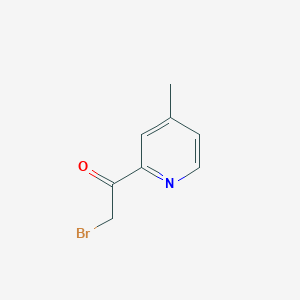
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the CAS Number: 562074-42-4 . It has a molecular weight of 199.05 . The IUPAC name for this compound is the same as the common name . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BrN2/c1-4-6(3-9)7(8)5(2)10-4/h10H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, nitrogen, and methyl groups.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 199.05 . More detailed physical and chemical properties might be found in specialized chemical databases.Scientific Research Applications
Novel Redox Cyclisation Products
Research on derivatives of 2-acylpyrroles, similar in structure to 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, has led to the discovery of novel redox cyclisation products. These studies offer insights into the reactions of 2-(trifluoroacetyl)pyrrole with certain bromine-containing compounds under basic conditions, yielding high yields of unusual tetracyclic products. This demonstrates the compound's potential in synthesizing complex molecular structures for further chemical applications (Buckle et al., 1992).
Synthesis and Characterization of Novel Compounds
Another research avenue explores the synthesis and characterization of novel nonsteroidal progesterone receptor modulators starting from related pyrrole-carbonitrile compounds. These studies indicate the utility of such compounds in the development of new pharmaceutical agents, showcasing the versatility of pyrrole-carbonitriles in medicinal chemistry (Xiao Yong-mei, 2013).
Photochromic Materials
Further investigations into the interaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with specific reagents have led to the development of photochromic materials based on pyrrole-carbonitrile derivatives. This research highlights the compound's potential in creating materials that change color in response to light, with applications in smart windows and optical storage devices (Belikov et al., 2015).
Antibacterial Activity
Derivatives of pyrrole-carbonitriles have been synthesized and evaluated for their antimicrobial activity, revealing some compounds' potent antibacterial properties. This signifies the potential of this compound and its derivatives in contributing to the development of new antibiotics (Bogdanowicz et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biological targets, influencing their function .
Mode of Action
Upon assimilation by the organism, de-alkylation of the pyrrole nucleus in 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile occurs, revealing the biologically active moiety . This compound primarily acts as a poison when ingested but also has contact activity .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways .
Pharmacokinetics
It is known that similar compounds have various pharmacokinetic properties that impact their bioavailability .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level .
properties
IUPAC Name |
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-4-6(3-9)7(8)5(2)10-4/h10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAMLRMSYXSUHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)






![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)